molecular formula C18H18N6O2S B11019048 2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11019048
M. Wt: 382.4 g/mol
InChI Key: WZMZZHRZYDQVJJ-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a unique structure that includes a triazolo-pyridine moiety fused with a thiazolo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Dimroth rearrangement is often employed in the synthesis of triazolopyrimidines due to its efficiency and versatility .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields . This method is particularly useful for scaling up the production of complex heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique combination of triazolo-pyridine and thiazolo-pyrimidine moieties

Properties

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H18N6O2S/c1-11-12(2)27-18-20-10-13(17(26)24(11)18)16(25)19-8-5-7-15-22-21-14-6-3-4-9-23(14)15/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,19,25)

InChI Key

WZMZZHRZYDQVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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